丁基3-丁氧基丙酸酯

描述

Synthesis Analysis

The synthesis of compounds related to Butyl 3-butoxypropanoate involves innovative methodologies that offer high yields and stereochemical retention. Notably, a novel synthetic method for producing butyl (S)-2-hydroxybutanoate from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate has been established. This method utilizes regioselective thiolysis and reductive cleavage, demonstrating the intricate strategies employed in synthesizing structurally related esters (Takaaki Araki et al., 2013).

Molecular Structure Analysis

While specific studies on the molecular structure of Butyl 3-butoxypropanoate are limited, research on similar compounds emphasizes the importance of X-ray diffraction and NMR spectroscopy in elucidating molecular geometries. Such techniques are crucial for understanding the structure-property relationships of chemical compounds, providing a foundation for analyzing Butyl 3-butoxypropanoate's molecular structure.

Chemical Reactions and Properties

The reactivity of compounds similar to Butyl 3-butoxypropanoate can be illustrated through their involvement in various chemical reactions, such as asymmetric synthesis and homolytic displacement. For instance, the asymmetric rhodium-catalyzed conjugate addition demonstrates how structural analogs of Butyl 3-butoxypropanoate participate in complex reactions, yielding high enantioselectivities (J. Paquin et al., 2005). Moreover, homolytic displacement at carbon highlights the potential for forming cyclopropylcarbinylsulphones and other cyclic structures (M. R. Ashcroft et al., 1980).

Physical Properties Analysis

Understanding the physical properties of Butyl 3-butoxypropanoate is essential for its application in various fields. Although specific data on Butyl 3-butoxypropanoate might not be available, the study of related compounds provides insights into solvent properties and phase behavior which are critical for applications in synthesis and material science.

Chemical Properties Analysis

The chemical properties of Butyl 3-butoxypropanoate, including reactivity, stability, and interaction with other molecules, can be inferred from studies on related compounds. For example, research on the electrooxidation of C4 alcohol on platinum electrodes offers a glimpse into the oxidation mechanisms that could apply to Butyl 3-butoxypropanoate (Nanhai Li & Shigang Sun, 1997).

科学研究应用

药物研究:已对与丁基3-丁氧基丙酸酯相关的化合物进行了研究,以探讨其降压作用。含有类似于丁基3-丁氧基丙酸酯的取代基的芳基丙醇胺显示出潜在的抗高血压药物特性,具有β-肾上腺素受体拮抗和扩血管作用 (Kreighbaum et al., 1980)。

绿色化学:已对离子液体进行了研究,例如1-丁基-3-甲基咪唑六氟磷酸盐,可能含有类似于丁基3-丁氧基丙酸酯的结构元素。这些研究强调了对这类化合物的小心处理,因为其可能具有危险性 (Swatloski et al., 2003)。

合成化学:已开发了涉及与丁基3-丁氧基丙酸酯结构相似的化合物的新型合成方法,例如丁基(S)-2,3-环氧丙酸酯,用于生产其他化学中间体 (Araki et al., 2013)。

工业应用:已进行了关于离子液体的溶剂性质的研究,这些离子液体与丁基3-丁氧基丙酸酯结构相似,例如1-丁基-3-甲基咪唑六氟磷酸盐,旨在探索它们在各种工业过程中的应用 (Carda‐Broch等,2003)。

催化:已进行了关于使用铑-二烯配合物和叔丁基酯进行催化不对称合成的研究,这些化合物可能包括与丁基3-丁氧基丙酸酯相似的化合物 (Paquin et al., 2005)。

安全和危害

In case of exposure, it is recommended to move the victim into fresh air and give artificial respiration if needed. Skin contact should be treated by washing off with soap and plenty of water, and eye contact should be treated by rinsing with pure water for at least 15 minutes . The compound should be stored in a sealed container in a dry environment .

属性

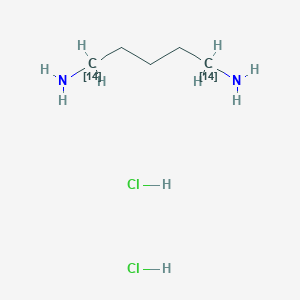

IUPAC Name |

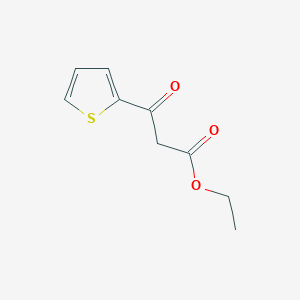

butyl 3-butoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-5-8-13-10-7-11(12)14-9-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOACRKLCOIODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

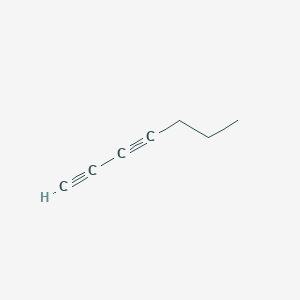

CCCCOCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324365 | |

| Record name | butyl 3-butoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 3-butoxypropanoate | |

CAS RN |

14144-48-0 | |

| Record name | NSC406516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butyl 3-butoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)